2'-Nor Thiamine Hydrochloride Salt

CAS No.:

Cat. No.: VC17986872

Molecular Formula: C11H16Cl2N4OS

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16Cl2N4OS |

|---|---|

| Molecular Weight | 323.2 g/mol |

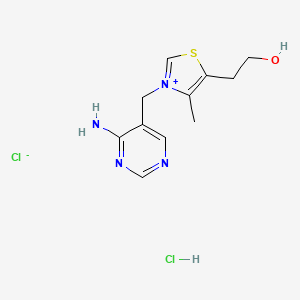

| IUPAC Name | 2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

| Standard InChI | InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |

| Standard InChI Key | FWNAAOBWGCASMX-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound retains the core thiazole-pyrimidine structure of thiamine but lacks the 2'-methyl group on the pyrimidine moiety (Figure 1) . This modification reduces steric hindrance, potentially enhancing binding affinity to certain enzymes. Comparative analysis with thiamine hydrochloride (C₁₂H₁₇ClN₄OS·HCl, MW 337.26 g/mol) reveals a 14.02 g/mol decrease in molecular weight, attributable to the missing methyl group .

Table 1: Structural Comparison of 2'-Nor Thiamine HCl and Thiamine HCl

| Property | 2'-Nor Thiamine HCl | Thiamine HCl |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₄OS·Cl·ClH | C₁₂H₁₇ClN₄OS·HCl |

| Molecular Weight | 323.24 g/mol | 337.26 g/mol |

| Pyrimidine Substitution | 2'-Demethylated | 2'-Methylated |

| Purity | >95% (HPLC) | 98.5–101.5% |

Synthesis Pathways

Synthesis involves selective demethylation of thiamine hydrochloride under controlled acidic conditions, followed by hydrochloride salt formation . The process requires rigorous purification via high-performance liquid chromatography (HPLC) to achieve >95% purity, as commercial batches are exclusively custom-synthesized .

Physicochemical Properties

Solubility and Stability

Degradation Kinetics:

The degradation of thiamine salts follows first-order kinetics, with activation energies (Eₐ) ranging from 70–90 kJ/mol . Although direct data for 2'-Nor Thiamine HCl are lacking, its degradation profile is expected to align with these values, given shared functional groups.

Applications in Research

Enzymatic Studies

2'-Nor Thiamine HCl serves as a probe to investigate thiamine-dependent enzymes, such as transketolase and pyruvate dehydrogenase. The demethylated structure may alter cofactor binding dynamics, providing insights into enzyme-substrate interactions .

Metabolic Pathways

Preliminary studies suggest that 2'-nor derivatives interfere with thiamine pyrophosphate (TPP) biosynthesis, offering a tool to study vitamin B₁ deficiency models .

Future Research Directions

-

Stability Profiling: Systematic studies under varying pH, temperature, and oxidative conditions are needed to establish degradation pathways.

-

Bioavailability Assessments: Comparative pharmacokinetic studies with thiamine hydrochloride could elucidate absorption differences.

-

Therapeutic Potential: Exploration of 2'-Nor Thiamine HCl in treating thiamine transporter deficiencies warrants investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume